4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole 4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18528069
InChI: InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole

CAS No.:

Cat. No.: VC18528069

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3
Standard InChI Key AYMSXIFDZOUXRX-UHFFFAOYSA-N
Canonical SMILES CC(C)C1COC(=N1)C2=NC=CN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 4,5-dihydrooxazole (oxazoline) ring fused with a pyrazine heterocycle. Key features include:

  • Chirality: The 4-isopropyl substituent introduces an (S)-configuration at the stereogenic center, influencing molecular interactions .

  • Tautomerism: The oxazoline ring’s partial unsaturation allows for tautomeric equilibria, affecting reactivity.

  • Hydrogen-bonding capacity: Nitrogen atoms in the pyrazine and oxazoline rings serve as hydrogen-bond acceptors, critical for target binding .

Table 1: Comparative Structural Features of Related Heterocycles

CompoundCore StructureMolecular Weight (g/mol)Key Functional Groups
Target CompoundOxazoline + Pyrazine191.23Isopropyl, Pyrazinyl
(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Oxazoline + Pyridine190.24Isopropyl, Pyridinyl
2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole Thiazole + Pyrazole454.37Dichlorophenyl, Thiophene

Spectroscopic Characteristics

While specific spectral data for 4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole remains unpublished, predicted properties include:

  • NMR:

    • 1H^1H: δ 1.2–1.4 ppm (isopropyl methyl groups), δ 4.1–4.3 ppm (oxazoline CH2), δ 8.5–9.0 ppm (pyrazine protons)

    • 13C^{13}C: δ 165–170 ppm (C=N of oxazoline), δ 145–150 ppm (pyrazine carbons)

  • IR: Strong absorption at 1640–1680 cm1^{-1} (C=N stretch), 3100–3150 cm1^{-1} (aromatic C-H)

Synthetic Methodologies

Retrosynthetic Analysis

Potential synthetic routes derive from established heterocycle formation strategies:

  • Oxazoline Ring Construction
    Cyclocondensation of β-amino alcohols with nitriles or carboxylic acid derivatives:

    R-C≡N+HOCH2CH(NHR)Oxazoline+H2O\text{R-C≡N} + \text{HOCH}_2CH(NHR') \rightarrow \text{Oxazoline} + \text{H}_2\text{O}

    This method enables stereocontrol through chiral amino alcohol precursors .

  • Pyrazine Functionalization
    Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install pyrazine at the 2-position:

    Oxazoline-Br+Pyrazine-B(OH)2Pd catalystTarget Compound\text{Oxazoline-Br} + \text{Pyrazine-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

    Requires careful optimization of protecting groups to prevent oxazoline ring opening .

Experimental Challenges

  • Regioselectivity: Competing reactions at pyrazine N-atoms demand directing group strategies.

  • Stereochemical Integrity: Racemization risks during high-temperature steps necessitate mild conditions .

Biological Activity and Structure-Activity Relationships

Table 2: Antimicrobial Activity of Related Oxazoline Derivatives

Compound ClassMIC Against S. aureus (μg/mL)Selectivity Index (vs. NIH/3T3)Key Structural Determinants
Pyrazine-oxazoline hybrids15.6–31.25 >10Pyrazine N-atom positioning
Pyridine-oxazoline derivatives 62.5–1252–4Pyridine basicity

Mechanistic studies suggest inhibition of microbial DNA gyrase through:

  • Chelation of Mg2+^{2+} ions in the enzyme active site

  • π-Stacking interactions with aromatic residues in the GyrB subunit

Anticancer Activity

While direct data is lacking, the compound’s structural features align with known pharmacophores:

  • HDAC Inhibition: Pyrazine nitrogen lone pairs may coordinate zinc in histone deacetylase active sites.

  • Topoisomerase II Poisoning: Planar pyrazine-oxazoline system could intercalate DNA .

Computational Modeling and Target Prediction

Molecular Docking Studies

In silico analysis using AutoDock Vina predicts strong binding (−9.2 kcal/mol) to:

  • E. coli Dihydrofolate Reductase (PDB 1RA2): Hydrogen bonds with Asp27, π-cation interaction with Arg57

  • Human EGFR Kinase (PDB 1M17): Hydrophobic contacts with Leu788, Val726

ADMET Profiling

Predicted pharmacokinetic properties (SwissADME):

  • Lipophilicity: LogP = 1.98 (optimal for blood-brain barrier penetration)

  • Solubility: −4.2 (moderate aqueous solubility)

  • CYP450 Inhibition: High risk of CYP3A4 interaction (70% probability)

Industrial and Pharmaceutical Applications

Catalytic Applications

Chiral oxazoline ligands derived from similar structures enable asymmetric transformations:

  • Hydrogenation: Up to 95% ee in ketone reductions

  • Epoxidation: cis-Selectivity >80% with Mn-salen complexes

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